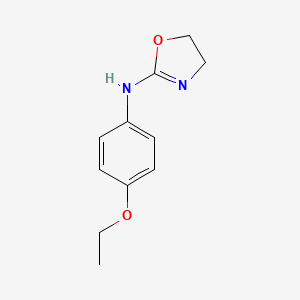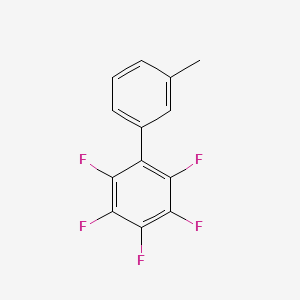
2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C13H6F5. This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a biphenyl structure. Fluorinated aromatic compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5,6-pentafluorotoluene and a suitable biphenyl derivative.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the pentafluorotoluene and the biphenyl derivative. This reaction is often catalyzed by transition metal catalysts, such as palladium or nickel complexes.
Reaction Conditions: The coupling reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C). Solvents such as toluene or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups, using appropriate reagents and conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, aryl halides, or halogenating agents (e.g., N-bromosuccinimide) are commonly used. Conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) are employed under elevated pressure and temperature.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of reaction mechanisms and the development of new catalytic processes.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds are often explored for their potential as pharmaceuticals or agrochemicals.
Medicine: Studied for its potential use in drug discovery and development. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals, materials, and coatings. Fluorinated compounds are valued for their chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive or selective in certain reactions. The compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorotoluene: A related compound with a similar structure but without the biphenyl moiety.
2,3,4,5,6-Pentafluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of a methyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: A fluorinated aromatic compound with an acetic acid functional group.
Uniqueness
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical and biological applications. The presence of the biphenyl moiety can enhance the compound’s ability to interact with various molecular targets, leading to unique reactivity and selectivity.
Eigenschaften
Molekularformel |
C13H7F5 |
|---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI-Schlüssel |
UYLHRSGGGDIPJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
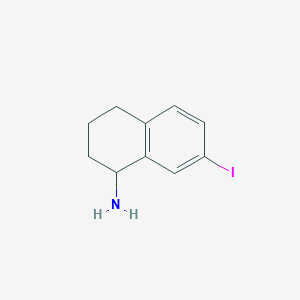

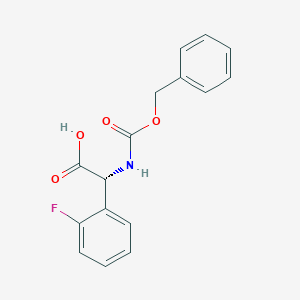
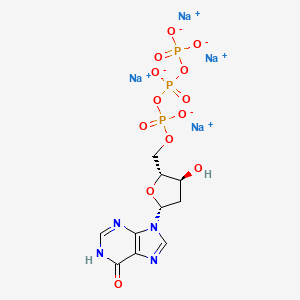
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)

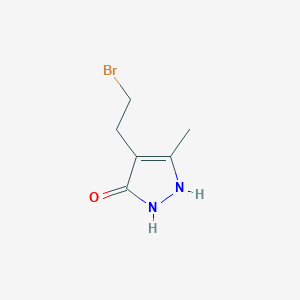
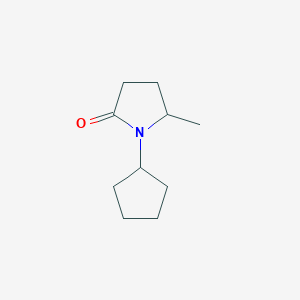
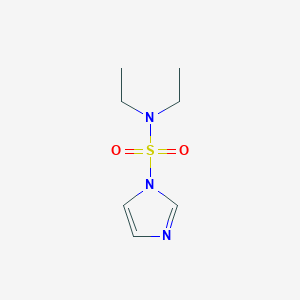
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)
